1-(4-Ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
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Overview
Description
1-(4-Ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with the pyrrolidin-2-one core. The ethoxyphenyl and fluorophenyl groups are introduced through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered properties.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
1-(4-Ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug design and development.
Industry: The compound’s unique properties make it a candidate for use in materials science, such as in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 1-(4-Ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can be compared with other compounds that have similar structural features, such as:
- 1-(4-Methoxyphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- 1-(4-Ethoxyphenyl)-4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Highlighting Its Uniqueness: The presence of the ethoxyphenyl and fluorophenyl groups in this compound imparts unique chemical and biological properties that distinguish it from similar compounds. These structural features may enhance its reactivity, stability, and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18FN3O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H18FN3O3/c1-2-26-15-9-7-14(8-10-15)24-12-13(11-18(24)25)20-22-19(23-27-20)16-5-3-4-6-17(16)21/h3-10,13H,2,11-12H2,1H3 |
InChI Key |
YFNDAZZSWWURLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4F |
Origin of Product |
United States |
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